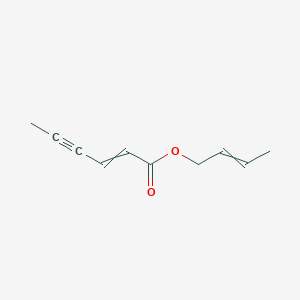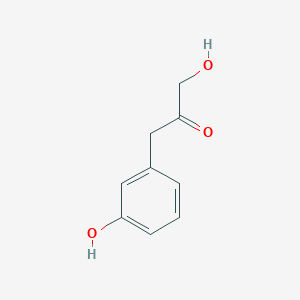![molecular formula C14H14N2O4 B12556264 Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate CAS No. 143879-96-3](/img/structure/B12556264.png)
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. Pyrrole derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate typically involves the reaction of 2-nitrobenzyl bromide with ethyl pyrrole-2-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,3-diones.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Ethyl 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carboxylate.
Oxidation: Pyrrole-2,3-diones.
Substitution: Various substituted nitrophenyl derivatives.
科学的研究の応用
Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
作用機序
The mechanism of action of Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 1-[(2-aminophenyl)methyl]-1H-pyrrole-2-carboxylate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
143879-96-3 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
ethyl 1-[(2-nitrophenyl)methyl]pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-2-20-14(17)13-8-5-9-15(13)10-11-6-3-4-7-12(11)16(18)19/h3-9H,2,10H2,1H3 |
InChIキー |
AWOXJGPVRFMBOL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CN1CC2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


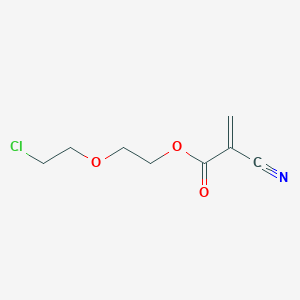
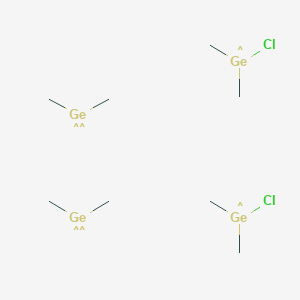
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

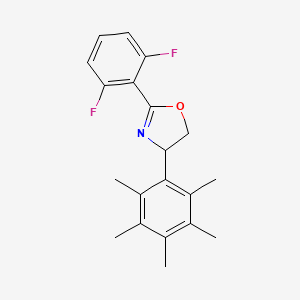
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
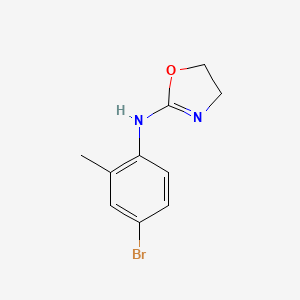
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
